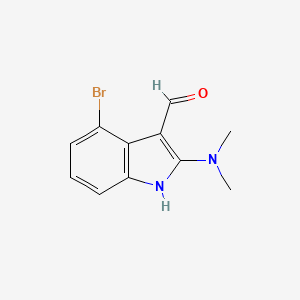

4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde

Descripción

4-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a bromine atom at position 4, a dimethylamino group at position 2, and an aldehyde group at position 2. The bromine substituent enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethylamino group introduces electron-donating properties that influence hydrogen-bonding interactions and solubility . The aldehyde moiety enables further functionalization, such as condensation reactions to form Schiff bases or thiosemicarbazones, which are explored for antimicrobial and anticancer activities .

Propiedades

IUPAC Name |

4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-14(2)11-7(6-15)10-8(12)4-3-5-9(10)13-11/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKMDPOYPDKYCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C2=C(N1)C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials

- 4-Bromo-2-(dimethylamino)aniline or related substituted aniline derivatives

- Vilsmeier reagent prepared from phosphorus oxychloride (POCl3) and dimethylformamide (DMF)

Synthetic Procedure (Adapted from Patent CN102786460A)

The preparation involves a Vilsmeier-Haack formylation on the substituted aniline precursor, following these key steps:

-

- Anhydrous dimethylformamide (DMF) is cooled to 0–5 °C.

- Phosphorus oxychloride (POCl3) is added slowly to DMF under stirring to generate the Vilsmeier reagent.

-

- The substituted aniline (4-bromo-2-(dimethylamino)aniline) is dissolved in anhydrous DMF.

- The Vilsmeier reagent is added dropwise at 0–5 °C to the aniline solution.

- The mixture is stirred at room temperature for 1–2 hours.

- Subsequently, the reaction mixture is refluxed at 80–90 °C for 5–8 hours to complete the formylation.

-

- After cooling, the reaction mixture is treated with saturated sodium carbonate solution to neutralize and adjust pH to 8–9.

- The resulting solid is filtered, washed, dried, and recrystallized to afford the pure this compound.

Reaction Conditions and Ratios

| Parameter | Value/Range |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature (Vilsmeier reagent) | 0–5 °C |

| Temperature (formylation reflux) | 80–90 °C |

| Reaction time (stir + reflux) | 1–2 h (stir) + 5–8 h (reflux) |

| Volume ratio DMF:POCl3 | 5:1 |

| Molar ratio aniline:Vilsmeier reagent | 1:10–1:40 |

These conditions optimize yield and purity of the target aldehyde compound.

Comparative Analysis of Preparation Methods

The Vilsmeier-Haack reaction stands out for substituted anilines due to its simplicity, high yield, and product purity, making it the preferred method for this compound synthesis.

Research Findings and Notes

- The substitution pattern on the aniline precursor (e.g., bromo at 4-position, dimethylamino at 2-position) is well tolerated in the Vilsmeier-Haack reaction, allowing selective formylation at the 3-position of the indole ring formed after cyclization.

- The reaction proceeds via initial formation of an iminium intermediate from the Vilsmeier reagent and the aniline, followed by cyclization and formylation.

- The pH adjustment after reaction is critical to isolate the aldehyde as a solid, which can be purified by recrystallization.

- Alternative synthetic methods, such as oxidation of gramine or indole-3-acetic acid derivatives, are less direct and typically used for unsubstituted or differently substituted indole-3-carbaldehydes.

- The Vilsmeier-Haack method also allows for variation in substituents on the aniline ring, enabling synthesis of a broad range of substituted indole-3-carbaldehydes.

Summary Table of Preparation Method for this compound

| Step | Description |

|---|---|

| Reagent preparation | Mix anhydrous DMF and POCl3 at 0–5 °C to form Vilsmeier reagent |

| Substrate addition | Add 4-bromo-2-(dimethylamino)aniline in DMF |

| Reaction temperature | Stir at room temperature 1–2 h, then reflux at 80–90 °C for 5–8 h |

| Work-up | Neutralize with saturated Na2CO3 to pH 8–9 |

| Product isolation | Filter, dry, recrystallize to obtain pure aldehyde |

| Yield | High, near quantitative |

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Bromo-2-(dimethylamino)-1H-indole-3-carboxylic acid.

Reduction: 4-Bromo-2-(dimethylamino)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde serves as a versatile building block for synthesizing more complex indole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals. The compound's reactivity allows for various transformations, including:

- Synthesis of Indole Derivatives: Used as a precursor in synthesizing compounds with enhanced biological activity.

- Functionalization Reactions: The aldehyde group can participate in condensation reactions to form more complex structures.

Biology

This compound has been studied for its potential biological activities, including:

- Antimicrobial Activity: Research indicates significant effectiveness against various bacterial strains. Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.0048 mg/mL against Escherichia coli and Bacillus mycoides, demonstrating potent antibacterial properties.

- Anticancer Properties: In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology.

- Anti-inflammatory Effects: Experimental models using murine macrophages showed that this compound significantly reduced TNF-alpha levels, indicating its potential role in managing inflammatory diseases.

Medicine

This compound is being investigated as a precursor for synthesizing drug candidates targeting various diseases. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its therapeutic potential.

Case Studies

Several case studies document the biological activity of this compound:

- Antimicrobial Efficacy: A study on indole derivatives found that halogen substitutions, particularly bromine, correlated with enhanced antibacterial properties against resistant strains.

- Cancer Cell Studies: In vitro assays demonstrated that the compound effectively reduces cell viability in cancer cell lines, suggesting its utility in cancer treatment.

- Inflammation Models: Research indicated that this compound could modulate inflammatory responses by reducing pro-inflammatory cytokines in macrophage models.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action.

Comparación Con Compuestos Similares

Research Findings and Trends

- Crystallography : The target compound’s crystal structure remains understudied, but analogous bromo-indoles (e.g., 6-bromo-1H-indole-3-carboxylic acid) form layered structures via hydrogen bonds, suggesting similar packing motifs .

- Biological Screening: While 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (a related imidazole-indole hybrid) shows promise in ischemia treatment, the dimethylamino-aldehyde combination in the target compound may offer improved pharmacokinetics .

Actividad Biológica

4-Bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential applications in antimicrobial, anticancer, and anti-inflammatory therapies. The presence of the bromine atom and the dimethylamino group enhances its interaction with various biological targets, making it a promising candidate for drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, which may lead to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of resistant bacterial strains such as Escherichia coli and Acinetobacter baumannii with minimal inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.5 - 1 |

| Acinetobacter baumannii | 8 - 16 |

| Staphylococcus aureus | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown efficacy in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific pathways affected by this compound are still under investigation, but preliminary results suggest a role in modulating signaling pathways associated with cancer progression.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of this compound. Research indicates that it may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

A notable study highlighted the synthesis and evaluation of various indole derivatives, including this compound, demonstrating their potential as dual-action agents against both bacterial infections and cancer cells. The study utilized a series of biological assays to assess the effectiveness of these compounds, revealing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-2-(dimethylamino)-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using a PEG-400/DMF solvent system under prolonged stirring (12 hours) . Post-reaction, purification via flash column chromatography (70:30 ethyl acetate/hexane) yields the product with ~50% efficiency. Residual solvents like DMF are removed by vacuum drying at 90°C. Alternative routes include reductive amination using sodium triacetoxyborohydride in dichloroethane, though steric hindrance from the dimethylamino group may require excess reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aldehyde proton at δ 10.1 ppm) .

- TLC : A 70:30 ethyl acetate/hexane system with Rf ~0.30 monitors reaction progress .

- HRMS : FAB-HRMS (m/z calculated for CHBrNO: [M+H]+ = 283.01) validates molecular weight .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store at <-20°C under inert gas (argon/nitrogen) to prevent aldehyde oxidation and bromine displacement. Stability tests via periodic NMR analysis are recommended to detect degradation .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock4) predict the biological activity of this compound?

- Methodological Answer : Use AutoDock4 to model interactions with target enzymes (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase). Incorporate receptor flexibility by allowing sidechain rotations in the binding pocket. Validate docking poses via MD simulations and compare with experimental IC values . For covalent inhibitors, modify grid parameters to account for aldehyde reactivity .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX tools address them?

- Methodological Answer : The bromine atom’s high electron density may cause overfitting in SHELXL refinement. Use the "SWAT" command to refine anisotropic displacement parameters. For hydrogen bonding networks (e.g., aldehyde O–H···N interactions), apply Etter’s graph-set analysis to classify motifs (e.g., R(8) rings) and validate hydrogen bond geometries .

Q. How do structural modifications (e.g., bromine substitution, dimethylamino groups) influence biological activity and solubility?

- Methodological Answer :

- Bromine : Enhances halogen bonding with protein targets (e.g., kinase ATP pockets) but reduces aqueous solubility. Compare with iodo analogs (logP difference ~0.5) .

- Dimethylamino : Increases basicity (pKa ~8.5), improving membrane permeability. Replace with morpholino or piperazinyl groups to modulate solubility and selectivity .

Q. How can conflicting spectral data (e.g., tautomerism in NMR) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.